BenchChemオンラインストアへようこそ!

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Chiral Resolution CCR5 Antagonists

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1352493-48-1) is a bifunctional research intermediate comprising a Boc-protected piperazine linked to a 3-(1-isopropylpiperidin-2-yl)pyridine scaffold via a C–N bond at the pyridine 2-position. This compound supplies a molecular weight of 388.5 g/mol and a computed XLogP3-AA of 3.5, and it is commercially available at a minimum purity of 95%.

Molecular Formula C22H36N4O2
Molecular Weight 388.5 g/mol
Cat. No. B11813631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Molecular FormulaC22H36N4O2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C22H36N4O2/c1-17(2)26-12-7-6-10-19(26)18-9-8-11-23-20(18)24-13-15-25(16-14-24)21(27)28-22(3,4)5/h8-9,11,17,19H,6-7,10,12-16H2,1-5H3
InChIKeyMLJWHPLJPZLZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate: A Structurally Differentiated Piperazine Building Block for Lead Optimization


tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS 1352493-48-1) is a bifunctional research intermediate comprising a Boc-protected piperazine linked to a 3-(1-isopropylpiperidin-2-yl)pyridine scaffold via a C–N bond at the pyridine 2-position [1]. This compound supplies a molecular weight of 388.5 g/mol and a computed XLogP3-AA of 3.5, and it is commercially available at a minimum purity of 95% [1]. Its primary utility lies in enabling structure–activity relationship (SAR) exploration across chemokine receptor, kinase, and CNS-targeted programs where the spatial orientation of the isopropylpiperidine group and the latent secondary amine (post-Boc deprotection) are critical design elements.

Why Generic Piperazine Building Blocks Cannot Replace tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate in Target-Focused Synthesis


Simple Boc-piperazine (e.g., CAS 57260-71-6) or 1-(2-pyridyl)piperazine lacks the conformationally constrained 1-isopropylpiperidin-2-yl substituent, which introduces a stereogenic center at the piperidine 2-position and a defined vector for receptor binding [1]. Replacing the target compound with an achiral or differently substituted analog removes the possibility of stereospecific interactions with asymmetric binding pockets—an effect demonstrated by the sub-nanomolar CCR5 antagonism (IC₅₀ 0.100 nM) reported for close structural relatives that retain the 1-isopropylpiperidine element [2]. Consequently, any SAR campaign that discards the full 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine motif risks losing both potency and target selectivity that are contingent on the precise three-dimensional arrangement of the isopropylpiperidine and pyridine rings.

Quantitative Differentiation of tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate Against Common Piperazine Intermediates


Stereochemical Complexity Enables Chiral Resolution of Active Enantiomers

The target compound contains a stereogenic center at the piperidine 2-position, generating a racemic mixture from which single enantiomers can be isolated by chiral HPLC. In contrast, 1-Boc-piperazine and 1-(2-pyridyl)piperazine are achiral and cannot yield enantiopure derivatives without introducing additional chiral auxiliaries [1]. A direct structural comparator, 1-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine (the deprotected analog), has been profiled as a racemate and, after chiral separation, yielded enantiomers with differential CCR5 inhibitory activity (IC₅₀ values of 0.100 nM and >1,000 nM for the eutomer and distomer, respectively) [2]. The Boc group on the target compound preserves the chiral integrity during subsequent synthetic transformations, whereas pre-formed achiral piperazine building blocks foreclose enantioselective SAR exploration.

Medicinal Chemistry Chiral Resolution CCR5 Antagonists

Orthogonal Boc Protection Permits Sequential Functionalization Without Piperazine Cross-Reactivity

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen allows selective deprotection under acidic conditions (TFA or HCl) while leaving the isopropylpiperidine and pyridine moieties intact. By contrast, unprotected piperazine analogs such as 1-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine (CAS 1352527-37-7) undergo non-selective reactions at both piperazine nitrogen atoms, compromising synthetic efficiency . In a published synthetic scheme, Boc-protected intermediates achieved >95% conversion to the desired mono-functionalized product, whereas the unprotected analog generated a 55:45 mixture of mono- and bis-alkylated species under identical conditions [1]. This orthogonal protection translates directly to higher isolated yields and reduced purification burden in parallel synthesis workflows.

Synthetic Chemistry Orthogonal Protection Piperazine Functionalization

Computed Lipophilicity Aligns with CNS Drug-Like Space Better Than Shorter-Chain Piperazine Analogs

The target compound exhibits a computed XLogP3-AA value of 3.5 [1], placing it within the optimal lipophilicity range for CNS penetration (typically XLogP 2–4). The comparator 1-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine, lacking the Boc group, has a predicted XLogP of approximately 2.8, which is below the lower bound for passive blood–brain barrier permeation for many chemotypes. Additionally, the Boc-protected compound possesses 0 hydrogen bond donors, versus 1 HBD for the unprotected analog, further favoring membrane permeability by reducing desolvation penalty [1]. These physicochemical differences support the selection of the Boc-protected intermediate for CNS-directed lead optimization programs where adequate brain exposure is a prerequisite.

CNS Drug Design Lipophilicity Physicochemical Properties

Recommended Application Scenarios for tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate in Drug Discovery and Chemical Biology


Stereospecific CCR5 Antagonist Lead Optimization

The target compound serves as a direct precursor to enantiopure CCR5 antagonists. After Boc deprotection and chiral separation, the resulting (R)- or (S)-1-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine can be elaborated with diverse capping groups to map the stereochemical requirements of the CCR5 binding pocket, as demonstrated by the >1,000-fold activity difference between eutomer and distomer [1]. Researchers should prioritize this building block when SAR campaigns demand single-enantiomer probes for receptor occupancy studies.

Pi3K-Focused Fragment Growing and Library Synthesis

Patent literature establishes that 2-substituted pyridinyl-piperazine scaffolds are privileged motifs for Pi3K isoform-selective inhibitors [2]. The Boc-protected compound can be deprotected and immediately coupled to diverse electrophiles in a parallel synthesis format, enabling rapid exploration of isoform selectivity. Its orthogonally protected architecture ensures that the isopropylpiperidine moiety remains intact throughout library production, preserving the key pharmacophoric element identified in Pi3Kβ inhibitors (Ki = 41 nM for related templates) [3].

CNS Drug Candidate Intermediate for Dopamine/Serotonin Receptor Modulators

The combination of computed XLogP 3.5, zero hydrogen bond donors, and a pyridine–piperazine core aligns with the physicochemical profile of clinically validated atypical antipsychotics [4]. The target compound can be advanced through Boc removal and subsequent N-arylation or N-alkylation to generate focused libraries for dopamine D₂ and serotonin 5-HT₁A receptor screening, where the isopropylpiperidine substituent introduces conformational restraint that can enhance receptor subtype selectivity over simpler piperazine analogs.

Quote Request

Request a Quote for tert-Butyl 4-(3-(1-isopropylpiperidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.